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Next-Generation STING Agonist Linker-Payload for
ISAC Development
Executive Summary

CL845-PAB-Ala-Val-C5-MC is a pre-assembled drug-linker complex designed to convert
monoclonal antibodies into immunostimulatory agents. Unlike traditional Antibody-Drug
Conjugates (ADCs) that deliver cytotoxic chemotherapy (e.g., MMAE, DM1), this construct
delivers CL845, a synthetic cyclic dinucleotide (CDN) agonist of the STING (Stimulator of
Interferon Genes) pathway.

The primary therapeutic goal of this molecule is to turn "cold" tumors (lacking T-cell infiltration)
into "hot" tumors by triggering a potent Type | Interferon (IFN) response directly within the
tumor microenvironment (TME), while minimizing the systemic toxicity associated with free
STING agonists.

Molecular Architecture

The construct is a heterobifunctional molecule composed of four distinct functional units.
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Component Chemical Identity Function
A fluorinated, synthetic cyclic
dinucleotide (CDN) analog of
CL656.[1] It mimics 2'3'-
Payload CL845 CGAMP to bind STING with

high affinity (

~ 4 nM).

Release Trigger

PAB (p-Aminobenzyl alcohol)

A self-immolative electronic
spacer that facilitates the
release of the free amine-
containing payload upon

protease cleavage.

Cleavable Linker

Val-Ala (Valine-Alanine)*

A dipeptide sequence
specifically recognized by
lysosomal Cathepsin B.[1][2]
Note: Often cited as "Ala-Val"
in catalog strings, but the
biological cleavage sequence
is Val-Ala-PAB.

Conjugation Head

C5-MC (Maleimidocaproyl-
Pentyl)

A maleimide group attached
via a hydrophobic
pentyl/caproyl chain, optimized
for conjugation to reduced
interchain cysteines of IgG1

antibodies.

2.1 Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and the cleavage logic of the

molecule.
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Lysosomal Processing
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Figure 1: Structural connectivity of the CL845-PAB-Ala-Val-C5-MC linker-payload.

Mechanism of Action (MOA)

The efficacy of CL845-ISACs relies on a precise intracellular cascade. The construct is stable

in circulation but highly labile within the lysosome of the target tumor cell or Antigen-Presenting
Cell (APC).

3.1 The Activation Pathway

Binding & Internalization: The antibody moiety binds to a tumor-associated antigen (e.g.,
HER2, TROP2). The complex is internalized via receptor-mediated endocytosis.[2]

Lysosomal Trafficking: The endosome matures into a lysosome, where pH drops and
proteases (Cathepsin B) are activated.

Enzymatic Cleavage: Cathepsin B recognizes the Val-Ala motif and hydrolyzes the amide
bond between Alanine and the PAB spacer.

Self-Immolation: The PAB group undergoes a spontaneous 1,6-elimination, releasing carbon
dioxide and the free CL845 payload.

STING Activation: CL845 escapes the lysosome (likely via transporters like SLC19A1) and
binds to the STING dimer in the Endoplasmic Reticulum (ER).

Signaling: STING translocates to the Golgi, recruiting TBK1, which phosphorylates IRF3.[2]
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e Immune Priming: Phospho-IRF3 enters the nucleus, driving the transcription of Type |

Interferons (IFN-
) and pro-inflammatory cytokines (IL-6, TNF-

), recruiting T-cells and NK cells to the tumor.

3.2 Signaling Pathway Diagram
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Figure 2: Intracellular activation cascade of the CL845 payload.
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Experimental Protocols
4.1 Bioconjugation Protocol (Cysteine-Maleimide)

This protocol describes the conjugation of CL845-PAB-Ala-Val-C5-MC to a standard 1gG1
antibody.

Materials:

Monoclonal Antibody (10 mg/mL in PBS, pH 7.4).

TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

CL845-PAB-Ala-Val-C5-MC (10 mM stock in DMSO).

PD-10 Desalting Columns.

Step-by-Step Methodology:

¢ Reduction: Dilute the antibody to 5 mg/mL in reduction buffer (PBS + 1 mM EDTA). Add 2.5
molar equivalents of TCEP per antibody to target partial reduction of interchain disulfides
(aiming for DAR 4). Incubate at 37°C for 2 hours.

o Buffer Exchange: Verify reduction via RP-HPLC or simply proceed if the TCEP ratio is
validated. (Note: TCEP does not react with maleimides as aggressively as DTT, but removal
is recommended for consistency).

e Conjugation: Cool the reduced antibody to 4°C. Add DMSO to the antibody solution to reach
10% v/v (to ensure linker solubility). Slowly add 8-10 molar equivalents of CL845-PAB-Ala-
Val-C5-MC while vortexing gently.

e |ncubation: Incubate at 4°C for 60 minutes.

e Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides. Incubate for 15
minutes.

 Purification: Remove excess free drug and organic solvent using a PD-10 column
equilibrated with formulation buffer (e.g., 20 mM Histidine, 6% Sucrose, pH 6.0).
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« Filtration: Sterile filter (0.22 pum).

4.2 Quality Control Analysis

Attribute Method Acceptance Criteria

. ) Hydrophobic Interaction
Drug-Antibody Ratio (DAR) Average DAR 3.5-4.5
Chromatography (HIC-HPLC)

Free Drug Content RP-HPLC (C18 column) <1.0%

) Size Exclusion
Aggregation > 95% Monomer
Chromatography (SEC-HPLC)

Endotoxin LAL Assay < 0.5 EU/mg

Synthesis of the Linker-Payload

Note: This section summarizes the chemical synthesis logic for researchers synthesizing the
reagent de novo.

The synthesis is convergent, combining the Linker and Payload fragments.

o Payload Preparation (CL845): The cyclic dinucleotide is synthesized using phosphoramidite
chemistry. A reactive amine handle (aniline) is preserved on the nucleobase or via a linker
modification to allow attachment to PAB.

e Linker Assembly:

o

Step A: Fmoc-Val-OH is coupled to Ala-PAB-OH using EEDQ or HATU.

[¢]

Step B: The Fmoc group is removed (Piperidine).

[¢]

Step C: Maleimidocaproic acid (MC) is coupled to the N-terminus of Val-Ala-PAB-OH.

o

Step D: The resulting MC-C5-Val-Ala-PAB-OH is activated (e.g., with bis(4-nitrophenyl)
carbonate) to form the PAB-carbonate intermediate.

» Final Coupling: The activated linker carbonate is reacted with the amine of CL845 in the
presence of HOBY/DIEA in DMF. The carbamate bond is formed, yielding CL845-PAB-Ala-
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Val-C5-MC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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